![molecular formula C7H7BrN2O B3045772 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide CAS No. 1134943-27-3](/img/structure/B3045772.png)
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a chemical compound used in scientific research for its potential therapeutic properties. It is a heterocyclic compound that contains a pyrrole ring and a pyridine ring. This compound has gained interest in recent years due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
5-HT6 Receptor Antagonists for Cognitive Disorders
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide derivatives have been explored as 5-HT6 receptor antagonists, showing promise in treating cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to exhibit high binding affinity and selectivity, with certain derivatives demonstrating procognitive properties and potential in addressing memory deficits and depressive/anxiety symptoms related to Alzheimer's disease (Grychowska et al., 2016).
Serotonergic and Dopaminergic Receptor Modulation
Some 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide derivatives have been synthesized as novel ligands for 5-HT6 receptors, displaying high affinity and full agonist properties. These compounds have shown potential in influencing serotonergic and dopaminergic systems, which could be relevant for treating disorders like obsessive-compulsive disorder and other anxiety-related conditions (Bernotas et al., 2009).
Peroxisome Proliferator-Activated Receptor Agonists
Derivatives of 1H-Pyrrolo[3,2-b]pyridin-5-ol have been investigated for their agonistic activity on human peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. These studies have led to insights into structure-activity relationships and the identification of compounds effective in reducing elevated plasma triglyceride levels, offering a new avenue for therapeutic intervention in metabolic disorders (Miyachi et al., 2019).
Phosphodiesterase 10A Antagonists
The structural development of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives has led to the discovery of potent phosphodiesterase 10A (PDE10A) inhibitors. These compounds have shown significant selectivity and potency, with potential applications in treating disorders characterized by altered PDE10A activity, such as schizophrenia and other psychotic conditions (Lingam et al., 2015).
Eigenschaften
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZGLLCNHXTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646699 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide | |
CAS RN |
1134943-27-3 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.